Researchers requiring exact pentylidene group installation face structural failure with C4 or C6 analogs. Pentyltriphenylphosphonium bromide (CAS 21406-61-1) solves this by delivering the precise five-carbon chain for Wittig olefination, phase-transfer catalysis, and mitochondrial delivery.
Pentyltriphenylphosphonium bromide is a specialized alkyltriphenylphosphonium salt primarily utilized as a Wittig reagent precursor for C5 (pentylidene) olefination, a phase-transfer catalyst (PTC) in biphasic synthesis, and a lipophilic delivery vector for mitochondria-targeted compounds. Featuring a precise five-carbon alkyl chain, it possesses a distinct hydrophilic-lipophilic balance (log P) that dictates its phase partitioning behavior and membrane permeability [1]. Unlike generic phosphonium salts, its procurement is strictly driven by the non-negotiable requirement for exactly five carbons in downstream structural extensions or the specific thermodynamic properties its chain length imparts in catalytic and biological systems .
Substituting pentyltriphenylphosphonium bromide with shorter (e.g., butyl) or longer (e.g., hexyl) analogs completely alters the outcome of target-oriented synthesis and process chemistry . In Wittig reactions, using a C4 or C6 analog yields a fundamentally incorrect molecular skeleton, rendering the batch useless for specific active pharmaceutical ingredients (APIs) or agrochemical intermediates. In phase-transfer catalysis and biological targeting, the alkyl chain length exponentially impacts the octanol-water partition coefficient. A deviation of even one or two methylene groups drastically shifts phase distribution kinetics, alters mitochondrial membrane depolarization thresholds, and changes cell-line cytotoxicity profiles, making generic in-class substitution impossible for validated workflows [1].
In the synthesis of specific agrochemical intermediates and APIs, pentyltriphenylphosphonium bromide is utilized to generate a pentylidenephosphorane ylide [1]. When compared to butyl- or hexyltriphenylphosphonium bromide, the pentyl variant is the exclusive precursor capable of delivering exactly a 5-carbon extension to aldehydes or ketones. For instance, in patented agrochemical workflows, the stoichiometry and chain length are strictly conserved; substituting with a C4 analog results in a 100% structural deviation (yielding a butenyl instead of a pentenyl moiety), completely nullifying the biological efficacy of the final product [1].
| Evidence Dimension | Alkyl chain transfer length in olefination |
| Target Compound Data | Transfers exactly 5 carbons (pentylidene group) |
| Comparator Or Baseline | Butyltriphenylphosphonium bromide (transfers 4 carbons) |
| Quantified Difference | 100% structural divergence in downstream intermediate |
| Conditions | Base-catalyzed ylide formation and subsequent aldehyde/ketone olefination |
Procurement must secure the exact C5 analog to ensure the correct molecular skeleton is synthesized, as chain-length deviations result in complete batch failure.
In biphasic environmental remediation and organic synthesis, the chain length of the PTC dictates the transfer efficiency of oxidants into non-aqueous phase liquids (NAPLs) [1]. Pentyltriphenylphosphonium bromide exhibits a highly specific octanol-water partition coefficient that allows it to effectively shuttle ions across the interface without overly stabilizing colloidal byproducts. Compared to non-alkylated or short-chain analogs, the C5 chain provides the optimal hydrophile-lipophile balance to enhance trichloroethylene (TCE) dissolution while minimizing the formation of protective MnO2 rinds that halt oxidative remediation [1].
| Evidence Dimension | Biphasic oxidant transfer and dissolution enhancement |
| Target Compound Data | Optimal log P for sustained oxidant transfer into NAPL |
| Comparator Or Baseline | Methyltriphenylphosphonium bromide (insufficient lipophilicity for deep NAPL penetration) |
| Quantified Difference | Significant enhancement of TCE dissolution and reduced MnO2 rind formation |
| Conditions | Biphasic aqueous/DNAPL oxidative remediation systems |
Engineers and chemists must select the C5 PTC to achieve the specific mass-transfer kinetics required to break down dense organic phases without stalling the reaction.
The lipophilicity of the alkyl chain directly controls the accumulation of triphenylphosphonium (TPP+) cations in the mitochondrial matrix. Quantitative assays on the Krebs cycle enzyme 2-oxoglutarate dehydrogenase (OGDHC) demonstrate that at 1 mM concentrations, propyl-TPP+ reduces enzyme activity to 60.70% of the untreated control [1]. In stark contrast, pentyl-TPP+ causes severe inhibition, dropping residual activity to 15.87% [1]. This ~3.8-fold increase in inhibitory potency highlights how the C5 chain drastically enhances membrane interaction and bioenergetic modulation compared to shorter-chain analogs.
| Evidence Dimension | Residual OGDHC enzyme activity |
| Target Compound Data | 15.87% residual activity (Pentyl-TPP+) |
| Comparator Or Baseline | 60.70% residual activity (Propyl-TPP+ baseline) |
| Quantified Difference | ~45 percentage point greater enzyme inhibition |
| Conditions | 1 mM concentration in muscle homogenate enriched mitochondrial fractions |
For researchers designing mitochondria-targeted antioxidants or metabolic probes, the C5 chain provides a specific, highly potent thermodynamic window for matrix accumulation.
Alkyltriphenylphosphonium salts display chain-length-dependent cytotoxicity. Assays reveal that C1-C5 alkyltriphenylphosphonium halides, including the pentyl derivative, are highly potent against K562 human leukemia cells with IC50 values ranging from 6 to 10 μM after 48 hours [1]. However, they remain remarkably inactive against HeLa cells. This contrasts sharply with long-chain analogs like hexadecyltriphenylphosphonium bromide (C16), which is highly active against HeLa cells (IC50 ~ 5 μM) [1]. This complementary selectivity makes the C5 variant a specialized tool for targeted cell-line screening.
| Evidence Dimension | IC50 against K562 vs HeLa cancer cell lines |
| Target Compound Data | IC50 = 6-10 μM (K562); Inactive (HeLa) |
| Comparator Or Baseline | Hexadecyltriphenylphosphonium bromide (C16) (Highly active against HeLa) |
| Quantified Difference | Complete inversion of cell-line susceptibility based on chain length |
| Conditions | 48-hour in vitro cytotoxicity assay |
Oncology researchers must procure the exact C5 chain length to exploit its specific selectivity for K562 cells over HeLa cells in targeted therapeutic development.
Essential for manufacturing pipelines requiring the precise installation of a pentylidene group. The C5 chain is strictly required to synthesize target molecules without structural deviation, ensuring the correct molecular skeleton is formed during scale-up[1].
Deployed in environmental engineering to shuttle oxidants into dense non-aqueous phase liquids (DNAPLs) such as TCE, leveraging its specific log P to prevent reaction-stalling precipitates and enhance dissolution kinetics [2].
Used as the lipophilic delivery vector (TPP+ moiety) for antioxidants where the C5 chain provides the necessary membrane permeability and matrix accumulation without the extreme detergent-like toxicity of C12+ chains [3].
Irritant